Phaseic acid

Description

Historical Context of Phaseic Acid Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the research on abscisic acid, a plant hormone identified in the 1960s for its role in processes like leaf abscission and seed dormancy. nih.govfund-romuloraggio.org.arresearchgate.net Early investigations into the metabolic fate of ABA in plants led to the isolation of its metabolites. annualreviews.org

This compound was identified as a major product of ABA oxidation. wikipedia.org It was found to be formed from the unstable intermediate 8'-hydroxy-ABA, which is generated through the action of cytochrome P450 monooxygenases. nih.govoup.com This conversion from 8'-hydroxy-ABA to this compound can occur spontaneously. wikipedia.org For a considerable time, this compound was primarily categorized as an inactive catabolite, a substance representing a step in the deactivation and breakdown of the potent hormone ABA. fund-romuloraggio.org.ar Its presence was largely seen as an indicator of ABA turnover within the plant tissues. oup.com

Re-evaluation of this compound's Biological Significance in Academic Discourse

Once dismissed as a biologically inert metabolite of abscisic acid (ABA), this compound (PA) is now recognized for its own hormonal activities. oup.com This shift in perspective stems from research demonstrating that PA can activate a subset of ABA receptors, thereby mimicking and even prolonging the effects of ABA in the plant. medchemexpress.eu

Detailed research findings have further solidified its role as a significant phytohormone:

Drought Resistance: Studies have shown that this compound can enhance drought resistance in plants by influencing gene expression related to stress responses and promoting survival characteristics. acs.org

Seed Germination: Research indicates that externally applied this compound can inhibit seed germination, highlighting its regulatory function in plant developmental processes.

Stomatal Regulation: Like ABA, this compound has been observed to promote stomatal closure, a crucial mechanism for water conservation in plants. medchemexpress.com

This re-evaluation has repositioned this compound from a simple degradation product to a compound with nuanced regulatory functions within the broader context of plant stress physiology and development.

Table 1: Summary of Researched Biological Activities of this compound

| Biological Process | Finding |

|---|---|

| Receptor Interaction | Activates a subset of abscisic acid receptors, prolonging ABA's effects in vivo. |

| Drought Resistance | Enhances plant survival under drought conditions by altering stress-response gene expression. acs.org |

| Seed Germination | Inhibits germination rates in barley embryos. |

| Stomatal Function | Promotes stomatal closure, reducing water loss. medchemexpress.com |

Overview of this compound's Interrelationship with Abscisic Acid Homeostasis

The concentration of abscisic acid (ABA) in plant tissues is meticulously controlled through a balance of biosynthesis and catabolism, a state known as homeostasis. oup.comontosight.ai this compound (PA) is a central figure in the catabolic arm of this regulatory system. wikipedia.orgontosight.ai

The primary pathway for ABA inactivation is its conversion to PA. oup.com This process is initiated by the hydroxylation of ABA at the 8'-methyl group, a reaction catalyzed by a family of enzymes called ABA 8'-hydroxylases (cytochrome P450s of the CYP707A subfamily). nih.govontosight.aifrontiersin.org This hydroxylation produces an unstable intermediate, 8'-hydroxy-ABA, which then spontaneously rearranges to form this compound. nih.govoup.com The level of PA is further regulated by its conversion to dihydrothis compound (DPA). oup.comontosight.ainih.gov

The regulation of ABA homeostasis is critical for a plant's ability to respond to environmental stresses like drought and high salinity. ontosight.ai Under such conditions, the expression of CYP707A genes can be modulated, thereby controlling the rate of ABA catabolism into this compound. oup.comfrontiersin.org This intricate balance between the production of ABA and its breakdown to PA ensures that the plant maintains appropriate hormone levels to manage growth, development, and stress tolerance effectively. oup.comontosight.aitandfonline.com For instance, a decrease in ABA levels during seed imbibition is often associated with an increase in PA, facilitating the transition from dormancy to germination. oup.comfrontiersin.org

Table 2: Key Components in the ABA to this compound Pathway

| Component | Role |

|---|---|

| Abscisic Acid (ABA) | The precursor hormone that is catabolized. wikipedia.org |

| ABA 8'-hydroxylase (CYP707A) | The key enzyme family that catalyzes the first step of ABA catabolism. nih.govoup.com |

| 8'-hydroxy-ABA | The unstable intermediate product of ABA hydroxylation. nih.govoup.com |

| This compound (PA) | The primary, biologically active catabolite of ABA. medchemexpress.eunih.gov |

| Dihydrothis compound (DPA) | A further, less active, catabolite of this compound. ontosight.ainih.gov |

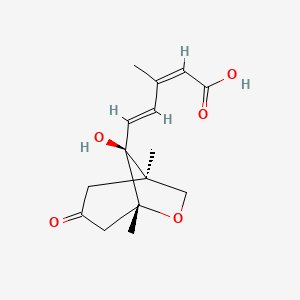

Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H20O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t13-,14-,15+/m1/s1 |

InChI Key |

IZGYIFFQBZWOLJ-UUZREKTLSA-N |

SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(CC(=O)C[C@]1(OC2)C)C)O |

Canonical SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(=O)CC1(OC2)C)C)O |

Synonyms |

phaseic acid |

Origin of Product |

United States |

Biosynthesis and Catabolism of Phaseic Acid

Biosynthetic Origins of Phaseic Acid from Abscisic Acid Precursors

The synthesis of this compound is intrinsically linked to the biosynthesis of its precursor, abscisic acid. This process begins with carotenoids and culminates in the formation of this compound through a series of enzymatic and non-enzymatic steps.

Role of Carotenoid Precursors in the Abscisic Acid Biosynthesis Pathway

Abscisic acid is an apocarotenoid, meaning it is derived from the cleavage of larger carotenoid molecules. researchgate.net The biosynthesis of ABA starts from C40 carotenoids, specifically zeaxanthin (B1683548). wikipedia.org Through a series of enzymatic reactions, including epoxidation, zeaxanthin is converted to violaxanthin (B192666) or neoxanthin. researchgate.netwikipedia.org These xanthophylls serve as the direct precursors for ABA synthesis. nih.govcsic.es The cleavage of these C40 carotenoids, a rate-limiting step in ABA biosynthesis, is catalyzed by the 9-cis-epoxycarotenoid dioxygenase (NCED) enzyme, which yields a C15 intermediate called xanthoxin. researchgate.netresearchgate.net This crucial step ensures the supply of precursors necessary for sustained ABA production, particularly under stress conditions like high salinity. nih.govcsic.es

Enzymatic Conversion of Abscisic Acid to 8'-Hydroxyabscisic Acid

The primary route of ABA catabolism and the initial step towards this compound formation is the hydroxylation of ABA at the 8'-methyl group. fund-romuloraggio.org.arnih.gov This reaction is catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (encoded by the CYP707A gene family). nih.govgenome.jpnih.gov These enzymes convert (+)-ABA into an unstable intermediate, 8'-hydroxyabscisic acid (8'-OH-ABA). nih.govnih.govnih.gov The activity of ABA 8'-hydroxylase is a key regulatory point in controlling the levels of active ABA in plant tissues. genome.jpnih.gov In Arabidopsis thaliana, there are four members of the CYP707A gene family, and their expression is induced by conditions such as dehydration and by ABA itself. nih.govnih.gov

| Enzyme Family | Gene Name | Function | Organism Studied |

| Cytochrome P450 Monooxygenase | CYP707A1, CYP707A3, CYP707A4 | Catalyzes the 8'-hydroxylation of abscisic acid | Arabidopsis thaliana |

Spontaneous Isomerization of 8'-Hydroxyabscisic Acid to this compound

The 8'-hydroxyabscisic acid formed in the previous step is an unstable compound that readily undergoes a non-enzymatic, spontaneous cyclization. wikipedia.orgnih.govembopress.org This isomerization involves an internal nucleophilic attack of the 8'-hydroxyl group on the enone system of the ring, resulting in the formation of a more stable bicyclic structure, this compound. wikipedia.orgnih.gov This reaction is reported to occur without the need for enzymatic intervention and has been observed to happen spontaneously in vitro. wikipedia.org At equilibrium, the vast majority of 8'-hydroxyabscisic acid exists as this compound. scispace.com

Enzymatic Pathways of this compound Catabolism

This compound, while considered a catabolite of ABA, is not the final endpoint of this metabolic pathway. It undergoes further enzymatic modifications, primarily through reduction.

Reduction of this compound to Dihydrothis compound by Reductases (e.g., this compound Reductase/CRL1)

This compound is further metabolized by reduction to form dihydrothis compound (DPA). fund-romuloraggio.org.arnih.gov This reaction is catalyzed by an enzyme known as this compound reductase. In Arabidopsis thaliana, a protein previously identified as Cinnamoyl CoA:NADP oxidoreductase-like 1 (CRL1) has been characterized as a this compound reductase. researchgate.netnih.govresearchgate.net CRL1, which belongs to the dihydroflavonol 4-reductase (DFR)-like NAD(P)H-dependent reductase family, catalyzes the conversion of this compound to dihydrothis compound. researchgate.netnih.gov Studies have shown that the overexpression of CRL1 leads to lower levels of this compound and increased levels of dihydrothis compound, resulting in decreased sensitivity to ABA and reduced drought tolerance. nih.govresearchgate.net Conversely, the loss of CRL1 function leads to the accumulation of this compound, increased ABA sensitivity, and enhanced drought tolerance. nih.govresearchgate.net The catalytic activity of CRL1 is dependent on a key tyrosine residue (Tyr162) within its conserved motif. nih.govresearchgate.net

| Enzyme | Gene Name | Function | Organism Studied |

| This compound Reductase | CRL1 | Catalyzes the reduction of this compound to dihydrothis compound | Arabidopsis thaliana |

Formation of Epi-Dihydrothis compound

In addition to dihydrothis compound, an epimer known as epi-dihydrothis compound (epi-DPA) is also formed from this compound. fund-romuloraggio.org.arfrontiersin.org The formation of both dihydrothis compound and epi-dihydrothis compound involves the reduction of the 4'-keto group of this compound. tandfonline.com While dihydrothis compound is typically the major product, the formation of epi-dihydrothis compound represents an alternative catabolic route. frontiersin.org

Glycosylation of this compound and its Derivatives

Glycosylation is a significant metabolic process for modifying the activity and storage of plant hormones. In the context of ABA metabolism, the primary conjugation is the formation of abscisic acid-glucose ester (ABA-GE) from ABA, catalyzed by UDP-glucosyltransferases (UGTs). plos.orgnih.govmdpi.com This process is a key mechanism for inactivating ABA and creating a rapidly mobilizable pool of the hormone. plos.orgmdpi.com

While ABA is a primary substrate for glycosylation, its catabolites are also subject to this modification, although the specifics regarding this compound are less pronounced. Research has shown that specific glucosyltransferases can distinguish between ABA and its catabolites. For instance, an ABA-inducible glucosyltransferase from adzuki bean seedlings was shown to catalyze the glucosylation of both (+)-S-ABA and (–)-R-ABA but did not react with this compound. nih.gov This indicates a high degree of substrate specificity in the enzymes responsible for hormone conjugation, ensuring that different molecules in the metabolic pathway are handled distinctly.

Overexpression of certain UGTs, such as UGT71B6 in Arabidopsis thaliana, leads to a significant increase in ABA-GE accumulation and a corresponding decrease in the levels of oxidative metabolites like this compound and dihydrothis compound. nih.gov This demonstrates that glycosylation and oxidation are competing pathways that collectively regulate the pool of active ABA.

Parallel and Alternative Oxidative Catabolic Pathways of Abscisic Acid

While the 8'-hydroxylation pathway leading to this compound is considered the predominant route for ABA catabolism, plants utilize several parallel and alternative oxidative pathways to fine-tune hormone levels. annualreviews.orgnih.gov These alternative routes involve hydroxylation at different positions on the ABA molecule, primarily the 7' and 9' methyl groups. nih.govnih.gov

Formation of Neothis compound via 9'-Hydroxylation

A significant alternative catabolic pathway involves the hydroxylation of the 9'-methyl group of ABA, which reveals a previously unknown route for ABA breakdown. nih.gov This reaction produces 9'-hydroxy ABA (9'-OH ABA), which, similar to 8'-OH ABA, is an unstable intermediate that spontaneously cyclizes. nih.govresearchgate.netnih.gov The resulting ring-closed product is neothis compound (neoPA). nih.govresearchgate.net

Initially discovered in Brassica napus, neothis compound has since been identified in a variety of plant species, including Arabidopsis, chickpea, tomato, and barley, indicating that the 9'-hydroxylation pathway is widespread. nih.gov The levels of neoPA can be substantial; in immature B. napus seeds, its concentration was found to be much higher than that of PA or 7'-OH ABA. nih.gov Interestingly, both the major 8'-hydroxylation and the minor 9'-hydroxylation reactions are catalyzed by the same family of enzymes. nih.govcanada.canih.gov

Catabolism of Neothis compound to Epi-Neodihydrothis compound

Neothis compound is not an end-product but is further metabolized. nih.gov Research has identified the downstream catabolite of neoPA as epi-neodihydrothis compound (epi-neoDPA). researchgate.netnih.govmdpi.com The conversion of neoPA to epi-neoDPA is a reduction reaction. researchgate.netresearchgate.net

An enzyme named neoPA reductase 1 (NeoPAR1) has been identified in Arabidopsis thaliana that specifically catalyzes this conversion. researchgate.netnih.gov In vitro studies confirmed that NeoPAR1 converts neoPA into epi-neoDPA, and genetic studies have shown its role in plant processes like seed germination. researchgate.netnih.gov It is noteworthy that neoPA exhibits ABA-like hormonal activity, whereas epi-neoDPA does not, highlighting the biological significance of this catabolic step in inactivating the signal. researchgate.netnih.govmdpi.com

Minor Catabolic Routes (e.g., 7'-Hydroxylation)

In addition to 8'- and 9'-hydroxylation, a minor catabolic pathway involving hydroxylation at the 7'-methyl group of ABA exists in some plants. nih.govnii.ac.jp This reaction forms 7'-hydroxy ABA (7'-OH ABA). researchgate.net Unlike the 8'- and 9'-hydroxylated products, 7'-OH ABA does not spontaneously cyclize. This pathway is generally considered less significant than the 8'-hydroxylation route. nii.ac.jp

The enzyme responsible for 7'-hydroxylation has not been definitively identified but is thought to be distinct from the CYP707A enzymes that catalyze 8'- and 9'-hydroxylation. canada.canii.ac.jp The occurrence and levels of 7'-OH ABA can vary significantly between species and tissues. For example, it has been detected in western white pine seeds but was not found in the embryonic axis of pea seeds during germination. canada.camdpi.com

Regulatory Enzymes of this compound Turnover

The turnover of this compound is intrinsically linked to its formation from ABA. The key regulatory step is the initial hydroxylation of ABA, which is catalyzed by a specific family of enzymes. nih.govfrontiersin.org

Characterization of Cytochrome P450 Monooxygenases (CYP707A Subfamily) in this compound Formation

The formation of this compound is initiated by ABA 8'-hydroxylase, an enzyme belonging to the cytochrome P450 monooxygenase superfamily, specifically the CYP707A subfamily. oup.comnih.govnih.gov These enzymes are the key regulators of ABA catabolism. nih.govembopress.orgjst.go.jp In Arabidopsis thaliana, the CYP707A family consists of four members (CYP707A1, CYP707A2, CYP707A3, and CYP707A4). nih.govnih.gov

Biochemical characterization through heterologous expression has provided definitive evidence that CYP707A enzymes catalyze the hydroxylation of the C-8' methyl group of (+)-ABA to produce 8'-hydroxy ABA, which then isomerizes to this compound. nih.govnih.govnih.gov These enzymes exhibit high affinity and specificity for the naturally occurring (+)-ABA enantiomer. nih.gov

Further research has revealed that CYP707A enzymes are bifunctional, also catalyzing the minor 9'-hydroxylation of ABA to form neothis compound, although this activity is less prominent than 8'-hydroxylation. canada.caresearchgate.net The expression of CYP707A genes is highly regulated by various environmental and developmental cues, including water stress, rehydration, and ABA levels themselves, allowing plants to precisely control ABA concentrations. oup.comscispace.comkspbtjpb.org For instance, under drought conditions, the expression of CYP707A genes is often upregulated to balance the stress-induced biosynthesis of ABA. mdpi.commdpi.com

Table 1: Summary of Key ABA Catabolic Pathways

| Pathway | Precursor | Key Enzyme(s) | Product(s) | Biological Significance |

| 8'-Hydroxylation | (+)-Abscisic Acid | CYP707A family | 8'-Hydroxy ABA, this compound (PA) | Major ABA inactivation pathway. nih.govnih.gov |

| 9'-Hydroxylation | (+)-Abscisic Acid | CYP707A family | 9'-Hydroxy ABA, Neothis compound (neoPA) | Alternative inactivation pathway; neoPA has hormonal activity. nih.govcanada.ca |

| NeoPA Reduction | Neothis compound | NeoPAR1 | Epi-neodihydrothis compound (epi-neoDPA) | Inactivation of neoPA. researchgate.netnih.gov |

| 7'-Hydroxylation | (+)-Abscisic Acid | Unknown | 7'-Hydroxy ABA | Minor catabolic route. nih.govresearchgate.net |

| Glycosylation | (+)-Abscisic Acid | UGTs (e.g., UGT71B6) | ABA-glucose ester (ABA-GE) | Reversible inactivation and storage. plos.orgmdpi.com |

Table 2: Characterized Arabidopsis CYP707A Enzymes

| Enzyme | Function | Substrate Specificity | Expression Notes |

| CYP707A1 | ABA 8'-hydroxylase | (+)-ABA | Induced by dehydration, salt stress, and ABA. embopress.orgnih.gov |

| CYP707A2 | ABA 8'-hydroxylase | (+)-ABA | Plays a major role in reducing ABA levels during seed imbibition. scispace.com |

| CYP707A3 | ABA 8'-hydroxylase | (+)-ABA | High affinity for (+)-ABA; induced by dehydration and rehydration. nih.govscispace.com |

| CYP707A4 | ABA 8'-hydroxylase | (+)-ABA | Induced by dehydration and salt stress. nih.govscispace.com |

Identification and Functional Analysis of this compound Reductases

The catabolism of this compound (PA) is a crucial step in regulating the levels of the phytohormone abscisic acid (ABA), thereby influencing numerous physiological processes in plants. This process is primarily mediated by enzymes known as this compound reductases (PARs), which convert PA into dihydrothis compound (DPA). researchgate.netmdpi.com DPA is generally considered a biologically inactive catabolite. frontiersin.org The identification and functional characterization of the genes encoding these reductases have significantly advanced our understanding of ABA homeostasis.

Identification of this compound Reductase Genes

Through strategies involving homologous alignment and expression pattern analysis in the model plant Arabidopsis thaliana, specific genes have been identified as encoding functional this compound reductases. One such identified enzyme is Cinnamoyl coA: NADP oxidoreductase-like 1 (CRL1). nih.govresearchgate.net Research has confirmed that CRL1 acts as a PA reductase, catalyzing the conversion of PA to DPA. nih.gov

Another reductase, initially named ABH2, has also been identified as a key player in this pathway. researchgate.net Furthermore, investigations into the ABA 9'-hydroxylation pathway led to the discovery of neothis compound (neoPA) and its corresponding reductase, NeoPAR1 (neoPA reductase 1), also in Arabidopsis. nih.gov While NeoPAR1 primarily converts neoPA into epi-neodihydrothis compound (epi-neoDPA), it exhibits weak PA reductase activity, suggesting a degree of functional divergence from reductases like CRL1. nih.gov

The following table summarizes key identified this compound reductases in Arabidopsis thaliana.

| Gene Name | Encoded Protein | Primary Substrate | Product |

| CRL1 | Cinnamoyl coA: NADP oxidoreductase-like 1 | This compound (PA) | Dihydrothis compound (DPA) |

| NeoPAR1 | neoPA reductase 1 | Neothis compound (neoPA) | epi-neodihydrothis compound (epi-neoDPA) |

This table is based on findings from studies in Arabidopsis thaliana. nih.govnih.gov

Functional Analysis of this compound Reductases

The physiological roles of these reductases have been elucidated through detailed functional analysis using transgenic plants. These studies typically involve creating overexpression (OE) lines, where the gene of interest is expressed at higher-than-normal levels, and loss-of-function mutants (e.g., knockout or knockdown lines), where the gene's activity is reduced or eliminated.

CRL1 in Arabidopsis

Functional studies on CRL1 have revealed its significant role in modulating ABA sensitivity and related stress responses. nih.gov

Overexpression of CRL1 : Plants overexpressing CRL1 exhibited decreased sensitivity to ABA during seed germination and showed attenuated tolerance to drought conditions. nih.govresearchgate.net These lines also displayed accelerated seed germination and an earlier flowering phenotype. researchgate.net

Loss-of-function of crl1 : Conversely, crl1 mutants with reduced or no CRL1 function showed increased ABA sensitivity and enhanced drought tolerance. nih.gov These mutants had retarded seed germination and delayed flowering time, accumulating higher levels of PA and lower levels of DPA compared to wild-type plants. researchgate.net

These findings collectively demonstrate that by reducing the levels of PA (which possesses ABA-like activity), CRL1 negatively regulates ABA responses. nih.govresearchgate.net Further molecular analysis identified a specific amino acid, Tyrosine-162 (Tyr162), within a conserved motif of the CRL1 protein as being essential for its catalytic activity in converting PA. nih.govresearchgate.net

NeoPAR1 in Arabidopsis

The functional analysis of NeoPAR1 has provided insights into the less-understood 9'-hydroxylation pathway of ABA catabolism.

Overexpression of NeoPAR1 : Overexpression of NeoPAR1 in Arabidopsis led to retarded seed germination and an accumulation of both epi-neoDPA and ABA. nih.gov

This suggests that NeoPAR1 is involved in maintaining ABA homeostasis and influences seed germination, potentially through mechanisms distinct from the primary 8'-hydroxylation pathway reductases. nih.gov

The table below details the observed phenotypes in transgenic Arabidopsis lines, providing a functional comparison of the reductases.

| Transgenic Line | ABA Sensitivity (Seed Germination) | Drought Tolerance | Flowering Time |

| CRL1 Overexpression | Decreased | Attenuated | Earlier |

| crl1 loss-of-function | Increased | Elevated | Delayed |

| NeoPAR1 Overexpression | Decreased (Retarded Germination) | Not Reported | Not Reported |

| NeoPAR1 loss-of-function | Increased (Accelerated Germination) | Not Reported | Not Reported |

This table summarizes research findings on the functional analysis of this compound reductases in Arabidopsis. nih.govresearchgate.netnih.gov

These identification and functional analysis studies underscore the critical role of this compound reductases in fine-tuning ABA levels. By catabolizing this compound and its analogs, these enzymes regulate a plant's response to environmental stresses and control key developmental transitions such as seed germination and flowering. nih.govresearchgate.net

Physiological Roles and Biological Activity of Phaseic Acid in Plants

Contribution to Abscisic Acid Homeostasis and Signaling Fine-tuning

The concentration of the phytohormone abscisic acid (ABA) within plant tissues is meticulously regulated by a dynamic equilibrium between its biosynthesis and catabolism. oup.com The primary catabolic pathway for ABA involves its hydroxylation at the 8'-carbon position, a reaction catalyzed by the enzyme ABA 8'-hydroxylase (CYP707A), to produce 8'-hydroxy ABA. oup.comnih.gov This intermediate is unstable and spontaneously isomerizes to form phaseic acid (PA). nih.govmdpi.com

This conversion of ABA to PA is a critical step in controlling ABA levels, thereby modulating the plant's response to various stimuli. oup.com For instance, under favorable environmental conditions, ABA is actively metabolized to inactive forms like this compound to promote growth. frontiersin.org Conversely, under stress conditions such as drought, the regulation of ABA catabolism, and consequently PA formation, is vital for managing the plant's stress response. oup.com

Influence on Plant Growth and Developmental Processes

This compound exerts its influence across a wide spectrum of plant developmental stages, from the initial stages of germination to the final phases of organ abscission and fruit maturation.

Regulation of Seed Germination and Dormancy

The balance between ABA and gibberellins (B7789140) (GAs) is a key determinant of seed dormancy and germination. nih.gov ABA is instrumental in inducing and maintaining seed dormancy, and its levels must be precisely regulated for germination to occur. nih.govcambridge.org The catabolism of ABA to this compound is a crucial process in breaking dormancy. nih.gov As seeds imbibe water, a decrease in ABA levels is often correlated with an increase in this compound. nih.gov

Research in Arabidopsis and barley has shown that the expression of CYP707A genes, which encode the ABA 8'-hydroxylase responsible for the first step in converting ABA to this compound, is critical for reducing ABA content and allowing germination to proceed. nih.govcambridge.org Studies on Arabidopsis thaliana mutants have further illuminated the role of PA. Mutants with altered levels of Cinnamoyl coA:NADP oxidoreductase-like 1 (CRL1), a PA reductase, exhibit changes in seed germination. researchgate.netnih.gov Overexpression of CRL1 leads to decreased ABA sensitivity and accelerated germination, while its suppression results in retarded germination, indicating that the accumulation of this compound can inhibit this process in an ABA-like manner. researchgate.netnih.gov

Roles in Flowering Phenology

The timing of flowering is a critical developmental transition in plants, and evidence suggests that this compound is involved in its regulation. In sweet cherry flower buds, the levels of ABA, this compound, and dihydrothis compound fluctuate in correlation with dormancy status. biorxiv.orgresearchgate.netbiorxiv.org ABA levels tend to rise at the onset of dormancy, and the subsequent changes in PA and DPA concentrations appear to be part of the signaling cascade that governs the transition from dormancy to active growth and flowering. biorxiv.orgbiorxiv.org

Studies in Arabidopsis have also linked this compound homeostasis to flowering time. researchgate.net Overexpression of the CRL1 gene, which reduces this compound levels, resulted in an earlier flowering phenotype. researchgate.net Conversely, mutants that accumulate more this compound exhibited delayed flowering. researchgate.net These findings suggest that this compound, much like ABA, can act as an inhibitor of flowering, and its catabolism is necessary for the timely initiation of the floral transition.

Impact on Photosynthetic Apparatus and Stomatal Regulation

This compound has been shown to influence stomatal function, a key process in regulating gas exchange and photosynthesis. researchgate.net In several plant species, including Commelina communis, the application of this compound can induce stomatal closure. medchemexpress.comresearchgate.net However, the speed and sensitivity of this response can vary between species. For example, in Amaranthus powelli, Hordeum vulgare, Xanthium strumarium, and Zea mays, stomata closed less rapidly in response to this compound compared to ABA, and in Vicia faba, they did not respond at all. researchgate.net

While early reports suggested that plant extracts containing this compound could reduce photosynthesis, subsequent research with purified this compound demonstrated that it does not directly impair photosynthetic O₂ evolution or CO₂ uptake. researchgate.net The inhibitory effects observed in earlier studies were attributed to unidentified contaminants in the solvents used for extraction. researchgate.net Therefore, the primary impact of this compound on photosynthesis appears to be indirect, through its effect on stomatal conductance. ajevonline.org In grapevines under drought stress, the accumulation of ABA and its catabolites, including this compound, is associated with stomatal closure and a reduction in photosynthetic rates. ajevonline.org

Modulation of Fruit Development and Maturation

This compound plays a significant role in the complex process of fruit development and ripening in both climacteric and non-climacteric fruits. oup.com The levels of ABA and its catabolites, including this compound, change dynamically throughout fruit maturation. fund-romuloraggio.org.ar In many fruits, an increase in ABA concentration is associated with the onset of ripening. nih.gov

The catabolism of ABA to this compound is a key regulatory point in this process. fund-romuloraggio.org.ar In mangosteen, the concentrations of ABA, this compound, and dihydrothis compound were quantified throughout fruit development, indicating active ABA metabolism. researchgate.net In non-climacteric fruits like grapes and strawberries, where ABA is considered a primary ripening hormone, the regulation of its catabolism to this compound is crucial for controlling the ripening process. nih.gov Research on various fruits has shown that ABA treatment can influence ripening by affecting color development, softening, and the accumulation of sugars and other compounds. nih.gov The conversion of ABA to this compound helps to fine-tune the ABA signal, ensuring that ripening proceeds in a coordinated manner. fund-romuloraggio.org.ar

This compound in Plant Acclimation and Stress Response

This compound (PA), a primary catabolite of abscisic acid (ABA), plays a significant role in how plants adapt and respond to various environmental challenges. mdpi.com While historically considered an inactive breakdown product of ABA, emerging research has redefined PA as a bioactive molecule in its own right, actively participating in the fine-tuning of stress responses. mdpi.com Plants must continuously adjust to fluctuating environmental conditions, and the metabolic flux from ABA to PA is a critical component of this acclimation process, helping to regulate stress signals and manage physiological adjustments. cdnsciencepub.com

Drought Stress Tolerance Mechanisms Mediated by this compound

Drought is a major environmental stress that severely impacts plant growth and agricultural productivity. researchgate.net Plants have evolved intricate mechanisms to cope with water scarcity, with the phytohormone ABA being a central player. wikipedia.orgfrontiersin.org The catabolism of ABA to this compound is a key regulatory step in the drought stress response. usp.br

Under drought conditions, the concentration of ABA increases, triggering a cascade of responses including stomatal closure to reduce water loss. wikipedia.org Concurrently, the conversion of ABA to PA is activated. This process is catalyzed by the enzyme ABA 8'-hydroxylase, which belongs to the cytochrome P450 monooxygenase family (CYP707A). cdnsciencepub.comusp.br The accumulation of PA is a common observation in drought-stressed plants across various species. For instance, in barley (Hordeum vulgare L.) genotypes subjected to water stress, levels of PA and its downstream catabolite dihydrothis compound (DPA) increased significantly. cdnsciencepub.com Similarly, in studies on kiwifruit (Actinidia chinensis), PA concentrations rose in both leaves and roots of unwatered plants. researchgate.net

The accumulation of PA during drought is not merely a sign of ABA degradation but is considered an active regulatory mechanism. researchgate.net High levels of PA, along with DPA, were found in the roots of citrus plants under water stress, indicating that the catabolic pathway is a crucial part of the plant's response, potentially regulating ABA homeostasis in a manner independent of ABA's own feedback loops. researchgate.net The overexpression of genes involved in ABA biosynthesis, such as 9-cis-epoxycarotenoid dioxygenase (NCED), has been shown to increase both ABA and PA levels, leading to enhanced drought tolerance in species like Nicotiana plumbaginifolia. nih.gov This suggests that the flux through the ABA-to-PA pathway is integral to establishing a tolerant state.

Table 1: Changes in this compound (PA) Concentration in Response to Drought Stress

| Plant Species | Tissue | Stress Condition | Change in PA Concentration | Reference |

|---|---|---|---|---|

| Barley (Hordeum vulgare L.) | Leaves | Water Stress | Significant Increase | cdnsciencepub.com |

| Kiwifruit (Actinidia chinensis) | Leaves & Roots | Unwatered | Increase | researchgate.net |

| Citrus | Roots | Water Stress | High Levels Detected | researchgate.net |

| Nicotiana plumbaginifolia | Not Specified | Enhanced ABA Biosynthesis | Increase | nih.gov |

Responses to Other Abiotic Stresses (e.g., Cold, Heat, Salinity)

Beyond drought, this compound is also implicated in plant responses to a range of other abiotic stresses, including temperature extremes and high salinity. wikipedia.org The accumulation of ABA is a well-documented response to these stresses, and consequently, the metabolism to PA is also affected. mdpi.comfrontiersin.org

Cold Stress: In response to cold, plants modulate their hormonal balance to acclimate. frontiersin.orgnih.gov Research on warm-season crops, such as beans (Phaseolus vulgaris) and corn (Zea mays), demonstrated that exposure to a stressful low temperature (10°C) led to elevated levels of free ABA, hydrolyzable ABA, and DPA, the metabolite of PA. ashs.org The increase in ABA catabolites like DPA suggests an enhanced flux through the pathway involving this compound as an intermediate. ashs.org This indicates that under cold stress, the rapid turnover of ABA to PA and subsequently to DPA is a key part of the plant's stress response. ashs.org

Proposed Roles in Biotic Stress Interactions

The involvement of the ABA signaling pathway, including its catabolite this compound, extends to interactions with pathogens (biotic stress). mdpi.com However, the role of ABA and its metabolites in plant defense is complex and often antagonistic to primary defense pathways. apsnet.org

Several studies have shown that elevated ABA levels can increase a plant's susceptibility to certain bacterial and fungal pathogens. apsnet.org For example, exogenous application of ABA compromised resistance in rice to the blast fungus Magnaporthe grisea. apsnet.org This negative regulatory role is often attributed to ABA's antagonistic crosstalk with the salicylic (B10762653) acid (SA) signaling pathway, a cornerstone of plant defense against biotrophic pathogens. apsnet.org

While direct studies on this compound's role are less common, its function as an ABA catabolite places it within this regulatory network. The rapid conversion of ABA to PA could be a mechanism to attenuate the negative effects of high ABA levels on defense responses once the initial stress signal has been processed. apsnet.org In submerged rice plants, ABA is quickly oxidized to this compound, and this reduction in ABA levels may allow for the induction of defense-related genes that are otherwise suppressed by ABA. apsnet.org Therefore, the regulation of PA production could be a critical node in balancing the trade-offs between abiotic stress tolerance and biotic stress resistance. nih.gov

Interplay of this compound with Other Phytohormone Signaling Networks

This compound does not function in isolation. Its activity is embedded within a complex web of interactions involving multiple phytohormone signaling pathways. This crosstalk allows the plant to integrate various internal and external signals to produce a coordinated response.

Crosstalk with Abscisic Acid Receptors and Downstream Pathways

The most direct and significant interaction of this compound is with the abscisic acid signaling pathway. This compound is an oxidative catabolite of ABA, formed when ABA is hydroxylated at the 8' position by ABA 8'-hydroxylase (a CYP707A enzyme) to form the unstable intermediate 8'-hydroxy ABA, which then spontaneously isomerizes to PA. cdnsciencepub.com

For a long time, this conversion was seen simply as a means of deactivating ABA. However, it is now understood that this compound itself is bioactive and can selectively activate a subset of ABA receptors (PYR/PYL/RCAR family). mdpi.com This interaction with specific receptors allows PA to fine-tune the plant's physiological and developmental adaptations to the environment. mdpi.com By activating only certain ABA receptors, PA can elicit a more specific or limited response compared to ABA, which activates a broader range of receptors. This provides a mechanism for modulating the intensity and nature of the ABA signal.

The genes encoding the catabolic enzyme ABA 8'-hydroxylase are themselves stress-regulated. For instance, CYP707A3 is a major enzyme for ABA catabolism in the drought stress response in Arabidopsis and is strongly induced by rehydration, allowing the plant to rapidly decrease ABA levels once the stress has subsided. usp.br This tight regulation of the conversion of ABA to PA is crucial for controlling the ABA signaling cascade.

Interactions with Jasmonates and Auxins

This compound is also involved in crosstalk with other key phytohormones, notably jasmonates (JA) and auxins (IAA). mdpi.com These interactions are crucial for coordinating growth with defense and stress responses.

Jasmonates: Jasmonic acid is a critical signaling molecule in plant defense against insect herbivores and necrotrophic pathogens, as well as in certain developmental processes. mdpi.com There is a close and complex relationship between the ABA/PA and JA pathways. nih.govresearchgate.net For example, in Arabidopsis, elevating ascorbate (B8700270) levels was found to stimulate the production of not only ABA and this compound (which increased 3.5- to 6-fold) but also jasmonates. mdpi.com This co-regulation suggests a synergistic relationship in certain stress acclimation responses. In tomato plants under cold stress, ABA enhances JA biosynthesis, and JA in turn promotes ABA biosynthesis, forming a positive feedback loop to enhance cold adaptation. mdpi.com As a key component of the ABA pool, PA is intrinsically linked to this crosstalk.

Auxins: Auxins are master regulators of plant growth and development. mdpi.com The interplay between ABA/PA and auxin is essential for processes like root development and seed germination. mdpi.com High ABA levels during stress can suppress auxin transport and signaling to inhibit growth. mdpi.com The interaction is complex, as JA signaling has been shown to be linked to auxin homeostasis. nih.govnih.gov For instance, JA can induce the expression of YUCCA genes, which are involved in auxin biosynthesis. nih.gov Given that PA levels rise alongside JA in some conditions, it is likely part of a multi-hormone network that balances stress responses (mediated by ABA/PA and JA) with growth regulation (mediated by auxin). mdpi.com

Table 2: Summary of Phytohormone Interactions with the ABA/PA Pathway

| Interacting Hormone | Type of Interaction | Biological Context | Reference |

|---|---|---|---|

| Abscisic Acid (ABA) | Precursor/Agonist | PA is the primary catabolite of ABA and can activate a subset of ABA receptors. | mdpi.comcdnsciencepub.com |

| Jasmonates (JA) | Synergistic/Feedback Loop | Co-accumulation under certain stresses; reciprocal promotion of biosynthesis under cold stress. | mdpi.commdpi.com |

| Auxins (IAA) | Antagonistic/Modulatory | ABA/PA pathway can suppress auxin transport during stress to inhibit growth. Part of a larger network balancing growth and stress responses. | mdpi.commdpi.com |

| Salicylic Acid (SA) | Antagonistic | ABA/PA pathway can suppress SA-dependent defense signaling. | apsnet.org |

Molecular Mechanisms of this compound Action in Plant Systems

This compound (PA), once considered merely an inactive degradation product of abscisic acid (ABA), is now recognized as a bioactive phytohormone with distinct roles in plant physiology. salk.edunih.gov It is a principal catabolite of ABA, formed via the hydroxylation of ABA to 8'-hydroxy-ABA, which then spontaneously rearranges to this compound. nih.govfund-romuloraggio.org.armdpi.com This conversion is a critical part of regulating the levels of active ABA in plant tissues. mdpi.comfrontiersin.org The molecular actions of this compound are complex, involving the modulation of gene expression and the regulation of resource allocation, particularly under conditions of environmental stress.

Modulation of Gene Expression Profiles by Exogenous this compound

Research has demonstrated that this compound is not a biologically inert byproduct but an active signaling molecule that can directly modulate gene expression. salk.edu The application of exogenous this compound to seedlings of Arabidopsis thaliana was found to trigger significant changes in the expression of a wide array of genes. salk.edu Notably, these changes were particularly concentrated in genes that code for metabolic enzymes. salk.edu While there is an overlap with the genes activated by its precursor, abscisic acid, this compound also activates a distinct set of genes, indicating it has a unique regulatory function. salk.edu This suggests that the catabolism of ABA to PA is a mechanism for fine-tuning the plant's hormonal response. mdpi.com

Further studies have elucidated specific genes that are responsive to fluctuations in this compound levels. In experiments with Arabidopsis where endogenous levels of ascorbic acid were elevated, a corresponding increase in both ABA (up to 4.2-fold) and this compound (up to 5-fold) was observed. mdpi.comnih.gov This hormonal shift led to the increased expression of several known regulatory genes and transcription factors associated with abiotic stress tolerance. mdpi.comnih.gov These findings underscore the role of this compound as an integral component of the plant's stress-response signaling network.

The table below details some of the key regulatory genes whose expression is increased in response to elevated this compound levels, as observed in Arabidopsis thaliana.

Table 1: Regulatory Genes Upregulated by Elevated this compound Levels in Arabidopsis thaliana

| Gene | Protein Family/Function | Associated Plant Response |

|---|---|---|

| ANAC019 | NAC domain transcription factor | Abiotic stress response, ABA signaling |

| ANAC072 | NAC domain transcription factor | Abiotic stress response, ABA signaling |

| ATHB12 | Homeodomain-leucine zipper (HD-Zip) transcription factor | Abiotic stress response, ABA signaling |

| ZAT10 | C2H2 zinc-finger protein | Oxidative stress response, salt tolerance |

| ZAT12 | C2H2 zinc-finger protein | Oxidative and abiotic stress responses |

| ATHB7 | Homeodomain-leucine zipper (HD-Zip) transcription factor | Drought and salt stress response |

| ERD1 | EARLY RESPONSIVE TO DEHYDRATION 1 | Dehydration and high salinity response |

| ABF3 | ABRE-binding factor | ABA signaling, drought stress response |

Data sourced from studies on Arabidopsis where elevated this compound levels correlated with increased gene transcripts. mdpi.comnih.gov

Role in Carbon Allocation During Stress Responses

During periods of environmental stress, such as drought or high salinity, plants must strategically reallocate resources to maximize survival. A key strategy is the redistribution of carbon from photosynthesis away from general growth and towards protective functions and the sustenance of critical organs like roots. e-jecoenv.orgresearchgate.net There is compelling evidence that the ABA signaling pathway, which includes this compound, plays a pivotal role in orchestrating this carbon allocation. salk.edu

Research indicates that both abscisic acid and this compound are involved in mobilizing carbon from a plant's leaves and stems to its roots. salk.edu This reallocation is a crucial defense mechanism during drought, overwintering, and against soil-borne pathogens, as it protects the vital root system. salk.edu Under drought conditions, plants often exhibit altered carbon metabolism, and the increase in ABA levels is a primary mediator of this response. e-jecoenv.org

A comparative study on the salt-tolerant species Schrenkiella parvula and the salt-sensitive Arabidopsis thaliana provides a clear example of this mechanism. When subjected to salt stress, S. parvula maintained the allocation of ¹⁴C-labeled carbon from the shoots to the roots, a process that was severely inhibited in Arabidopsis. researchgate.net This continued investment in root health was correlated with higher levels of ABA in the roots of S. parvula. researchgate.net This differential response highlights how effective ABA-mediated (and by extension, PA-mediated) carbon partitioning to sink tissues like roots is a key determinant of stress tolerance.

The table below summarizes the differential carbon allocation observed between a stress-tolerant and a stress-sensitive species under stress, a process regulated by the ABA/PA signaling pathway.

Table 2: Comparison of Carbon Allocation in Response to Salt Stress

| Feature | Schrenkiella parvula (Salt-Tolerant) | Arabidopsis thaliana (Salt-Sensitive) |

|---|---|---|

| Carbon Allocation to Roots | Maintained under salt stress | Severely inhibited under salt stress |

| ABA Levels in Roots | Higher levels observed under salt stress | Lower comparative levels |

| Physiological Outcome | Continued root cell expansion and enhanced suberization | Impaired root function and growth |

This table synthesizes findings from comparative transcriptomic and isotopic labeling studies. researchgate.net

In other instances, such as in wheat under drought, rising ABA concentrations have been shown to facilitate the movement of carbohydrates from stems to developing seeds, prioritizing reproductive success under terminal stress. nih.gov Collectively, these findings establish this compound, as part of the broader ABA signaling cascade, as a key regulator of carbon partitioning, enabling plants to adapt their metabolism for survival in challenging environments.

Phaseic Acid in Mammalian Systems: Discovery and Proposed Biological Significance

Endogenous Occurrence and Stereochemistry of Phaseic Acid in Animal Tissues

Contrary to the long-held belief that this compound in animals originated solely from dietary plant sources, studies have demonstrated its endogenous presence in mammals. nih.govnih.govannualreviews.org Research has confirmed the existence of naturally occurring this compound in the brains of mice and rats. nih.govnih.gov Analysis using UPLC/MS/MS has shown quantifiable amounts of this compound in rodent brain tissues and blood. nih.gov

A key finding is the specific stereochemistry of the endogenous molecule. Of the two possible enantiomers, (+)-PA and (-)-PA, only naturally occurring (−)-phaseic acid is found in mouse and rat brains, cerebrospinal fluid (CSF), and blood. nih.gov Spiking experiments, where samples were supplemented with known standards of (-)-PA, confirmed that the endogenous compound has the same stereochemistry as the plant-derived version. nih.gov Notably, other metabolites of abscisic acid, such as dihydrothis compound (DPA), are not present in quantifiable amounts in the brains and blood of these animals. nih.gov

Cellular and Tissue Localization of this compound in Mammalian Brain

The distribution of this compound in the mammalian brain is not uniform; instead, it is highly localized to specific structures, suggesting a targeted function. nih.govuq.edu.au

Immunofluorescence staining using a monoclonal antibody specific to this compound has revealed its exclusive presence in the choroid plexus within the cerebral ventricles. nih.govuq.edu.au The choroid plexus is a specialized tissue responsible for producing cerebrospinal fluid (CSF). biologists.com Double immunostaining techniques confirmed the co-localization of this compound with choroid plexus epithelial cells. nih.gov Higher magnification imaging showed that PA appears to be located in the cytoplasm of all cells that line the choroid plexus. nih.gov This specific localization points towards a potential role in regulating the brain's internal environment or in secretion into the CSF. nih.gov

In addition to the choroid plexus, strong immunofluorescence for this compound has been detected on the walls of cerebral blood vessels. nih.gov This indicates the presence of (−)-PA in cerebral vascular endothelial cells. nih.govnih.govuq.edu.aucanada.ca The localization of (−)-PA to these cells, which form the critical blood-brain barrier, further suggests its involvement in cerebrovascular function or neuroprotection. nih.gov

Presence in Choroid Plexus

Neurobiological Research Perspectives on this compound Function

The discovery and specific localization of endogenous (−)-phaseic acid in the mammalian brain have spurred research into its physiological significance, particularly in the context of neurological function and disease. nih.govjmb.or.kr

A pivotal finding in understanding the neurobiological role of this compound is its function as a reversible inhibitor of glutamate (B1630785) receptors. nih.govwikipedia.orgnih.gov Glutamate is a major excitatory neurotransmitter, and its over-activation, known as excitotoxicity, is a key mechanism of neuronal injury in conditions like stroke. nih.govrsc.org Research has shown that (−)-PA can protect cultured cortical neurons from glutamate-induced toxicity. nih.gov Specifically, it acts as an antagonist for the NMDA-type glutamate receptor (NMDAR), inhibiting NMDAR currents with an IC50 of 34.37 μM. medchemexpress.com This inhibition reduces the influx of intracellular calcium that is a hallmark of glutamate-mediated excitotoxicity. nih.govmedchemexpress.com The inhibition is reversible, suggesting that (−)-PA may act as a modulator of neuronal activity rather than a permanent blocker. nih.gov

The ability of this compound to inhibit glutamate receptors points to a significant role in neuroprotection, especially during ischemic events like a stroke. nih.govjmb.or.krnih.gov Studies using mouse models of cerebral ischemia, induced by focal occlusion of the middle cerebral artery, have provided compelling evidence for this protective function. nih.govnih.gov

Following an ischemic event, there is a significant increase in (−)-PA levels in the cerebrospinal fluid. nih.govcanada.ca Crucially, this induction of (−)-PA occurs specifically in the penumbra, the salvageable tissue area surrounding the core of the ischemic infarct. nih.govnih.gov This localized increase suggests an endogenous defense mechanism aimed at protecting neurons from damage. nih.gov

Experiments have demonstrated that artificially elevating the levels of (−)-PA in the brain reduces the volume of ischemic brain injury. nih.govnih.govmedchemexpress.com Conversely, reducing the brain's (−)-PA levels by administering a specific monoclonal antibody against it leads to an increase in ischemic injury. nih.govnih.gov These findings collectively identify (−)-phaseic acid as an endogenous neuroprotective molecule that helps to mitigate brain damage during ischemia by reversibly inhibiting glutamate receptors. nih.govnih.govcanada.ca

Advanced Research Methodologies for Phaseic Acid Analysis

Quantitative Analysis of Phaseic Acid and its Metabolites

Accurate measurement of this compound and its related compounds is fundamental to plant hormonomics. Modern analytical chemistry provides powerful tools to achieve the necessary sensitivity and selectivity for reliable quantification in complex biological samples.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a premier technique for the quantitative analysis of this compound. nih.gov By utilizing columns with sub-2 µm particles, UPLC achieves higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. nih.gov The typical UPLC-MS/MS workflow involves sample extraction, often including a solid-phase extraction (SPE) clean-up step, followed by chromatographic separation and mass spectrometric detection. nih.gov Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even in complex matrices. nih.gov This methodology has been successfully applied to quantify this compound and other ABA metabolites in various plant tissues, including those of Arabidopsis thaliana and Brassica napus. nih.govnih.gov

Table 1: Representative MRM Transitions for Phytohormone Analysis This table provides examples of precursor and product ions used for the detection of this compound and related compounds in UPLC-MS/MS analysis. The specific ions and collision energies are optimized for each instrument and experiment.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound (PA) | 281.1 | 139.1 |

| Abscisic Acid (ABA) | 263.1 | 153.1 |

| Dihydrothis compound (DPA) | 283.1 | 167.1 |

| neo-Phaseic Acid (neoPA) | 281.1 | 165.1 |

| 7'-Hydroxy-ABA (7'OHABA) | 279.1 | 137.1 |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is another cornerstone technique for phytohormone analysis. scielo.br Electrospray ionization (ESI) is a soft ionization method ideal for polar and thermally labile molecules like this compound, typically operating in negative ion mode to form the [M-H]⁻ ion. scielo.brscielo.br The coupling of liquid chromatography with tandem mass spectrometry ensures both effective separation from matrix components and highly selective and sensitive detection. researchgate.net LC-ESI-MS/MS has been extensively used to study daily variations of ABA and its catabolites, including this compound, in the leaves of various plants. scielo.brscielo.br The method involves extraction, purification, and analysis using MRM to ensure data quality. scielo.br

A significant hurdle in the quantitative analysis of phytohormones via mass spectrometry is the matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. royalsocietypublishing.orgnih.gov This can compromise the accuracy of quantification. royalsocietypublishing.org Even with the use of internal standards, significant matrix effects have been observed for this compound. scielo.brscielo.br To counteract these effects, several strategies are employed. One approach is the use of matrix-matched calibration curves, where standards are prepared in a blank matrix extract to mimic the sample's composition. scielo.br However, the most robust solution is the use of stable isotope-labeled internal standards. plos.org These standards, such as deuterium-labeled this compound, co-elute with the analyte and experience the same matrix effects, allowing for accurate correction and reliable quantification. scielo.brscielo.br

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Application of Isotopic Labeling for Metabolic Flux Studies

Isotopic labeling is a powerful technique for investigating the dynamics of this compound metabolism. By introducing atoms with a different neutron number (e.g., ²H, ¹³C), researchers can trace the movement of molecules through metabolic pathways and quantify their turnover rates. nih.govbitesizebio.com

Deuterium-labeled ([²H] or D) internal standards are the gold standard for the accurate quantification of this compound. tandfonline.comnih.gov For instance, 7′-deuterium-labeled this compound has been synthesized and used for this purpose. tandfonline.com A known quantity of the labeled standard is added to the sample at the initial extraction stage. nih.gov Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, purification, and chromatographic separation. plos.org By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, any sample loss or ionization variability can be precisely accounted for, leading to highly accurate and reproducible results. nih.govtandfonline.com Deuterated standards for this compound (d3-PA) and its precursors and catabolites are frequently used in metabolic studies. researchgate.net

To map and quantify the flow of metabolites through the ABA catabolic pathway, researchers can supply living tissues with isotopically labeled precursors, such as ¹³C- or ²H-labeled abscisic acid. researchgate.netchegg.com By tracking the incorporation of the isotopic label into downstream metabolites like this compound and dihydrothis compound over time, the metabolic flux can be determined. frontiersin.org This approach provides direct evidence of metabolic conversions and allows for the investigation of how factors like environmental stress regulate these pathways. mdpi.com For example, feeding experiments with labeled ABA have been instrumental in confirming the role of specific enzymes, such as ABA 8'-hydroxylase, in the conversion of ABA to 8'-hydroxy ABA, which then spontaneously isomerizes to this compound. nih.gov This technique has also been crucial in the discovery of new catabolic pathways, such as the 9'-hydroxylation pathway leading to neothis compound. nih.gov

Table 2: Applications of Isotopic Labeling in this compound Research This table summarizes the primary uses of different isotopically labeled compounds in the study of this compound.

| Labeled Compound | Primary Application | Research Focus |

|---|---|---|

| [²H]-Phaseic Acid | Internal Standard | Accurate quantification of endogenous this compound. tandfonline.comnih.gov |

| [¹³C]-Abscisic Acid | Metabolic Tracer | Tracing the carbon skeleton from ABA to its catabolites. nih.gov |

| [²H]-Abscisic Acid | Metabolic Tracer & Internal Standard | Studying metabolic pathways and quantifying ABA simultaneously. researchgate.net |

| d₄-DMED | Chemical Labeling Reagent | Improving detection sensitivity of carboxyl-containing compounds like neoPA in LC-MS analysis. nih.gov |

Use of Deuterium-Labeled Internal Standards for Accurate Quantification

Molecular Biological and Genetic Approaches

Molecular and genetic tools are fundamental in elucidating the regulatory networks in which this compound is involved. These approaches allow for the quantification of gene and protein expression, providing insights into the cellular responses to this compound.

Gene expression profiling is a powerful method to understand how this compound influences cellular function at the transcriptional level. thermofisher.com Techniques like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) are widely used to measure the abundance of specific mRNA transcripts. thermofisher.combio-rad.com

Quantitative Real-Time PCR (qPCR): This technique allows for the rapid and sensitive detection and quantification of nucleic acids. bio-rad.com It is a commonly used method for validating differential gene expression profiles. thermofisher.comthermofisher.com The process involves the reverse transcription of RNA into complementary DNA (cDNA), which is then amplified. thermofisher.comnih.gov The use of fluorescent dyes or probes enables the monitoring of the amplification process in real time. nih.gov For instance, in a study on pea seeds, changes in the expression of genes related to ABA were analyzed as the levels of this compound and its derivatives accumulated. mdpi.com

RNA Sequencing (RNA-Seq): As a next-generation sequencing technology, RNA-Seq provides a comprehensive view of the transcriptome, allowing for the discovery of novel transcripts and splice variants in addition to quantifying gene expression. thermofisher.com This method can measure thousands of genes simultaneously, offering a global perspective on the cellular response to stimuli. thermofisher.com For example, RNA-Seq data has been utilized to identify genes whose expression is significantly altered in response to changes in this compound homeostasis. researchgate.net

A comparative overview of these techniques is presented below:

Interactive Table 1: Comparison of Gene Expression Profiling Techniques| Feature | Quantitative Real-Time PCR (qPCR) | RNA Sequencing (RNA-Seq) |

|---|---|---|

| Principle | Amplification and real-time detection of specific cDNA targets using fluorescence. nih.gov | High-throughput sequencing of the entire transcriptome. thermofisher.com |

| Primary Use | Targeted gene expression analysis, validation of RNA-Seq data. thermofisher.comthermofisher.com | Global, unbiased profiling of gene expression, discovery of novel transcripts. thermofisher.com |

| Sensitivity | High, capable of detecting small fold changes. bio-rad.com | High, with a wide dynamic range for detection. thermofisher.com |

| Throughput | Low to high, depending on the platform. thermofisher.com | High, capable of sequencing millions of reads. |

Investigating the accumulation of proteins in response to this compound provides a direct link between gene expression and cellular function. Electrophoretic techniques are central to separating and visualizing proteins. In studies of barley and white spruce embryos, one- and two-dimensional sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE) have been employed to compare protein profiles in the presence of this compound. researchgate.netoup.com This allows for the identification of proteins that are synthesized or accumulate in response to the compound. For example, in white spruce somatic embryos, specific polypeptides were observed to accumulate at different developmental stages when cultured with ABA, which is metabolized into this compound. oup.com

Gene Expression Profiling (e.g., Quantitative Real-Time PCR, RNA Sequencing)

Immunological Detection and Localization Methods

Immunological techniques utilize the high specificity of antibodies to detect and localize this compound and related proteins within cells and tissues.

The development of monoclonal antibodies specific to this compound has been a significant advancement. frontiersin.org These antibodies can be used in various immunoassays, such as enzyme-linked immunosorbent assays (ELISA), to quantify this compound levels in plant extracts. frontiersin.orgresearchgate.net While antibodies with high affinity for the biologically active (+)-ABA enantiomer have been developed, they show significantly lower cross-reactivity with metabolites like this compound. researchgate.netplos.org However, specific antibodies have been successfully raised against conjugated forms of this compound, enabling its analysis in diverse biological samples. frontiersin.org The specificity of these antibodies is crucial for accurately measuring this compound without interference from structurally similar compounds.

Table 2: Characteristics of Antibodies Used in Phytohormone Analysis

| Antibody Target | Cross-reactivity with this compound | Application |

|---|---|---|

| (+)-Abscisic Acid | Very low (>100-fold lower affinity). researchgate.netplos.org | Quantification of ABA. plos.org |

Immunocytochemistry (ICC) is a powerful technique that uses antibodies to visualize the precise location of molecules within cells. licorbio.comirispublishers.com This method is instrumental in determining the spatial distribution of target proteins or other molecules. licorbio.com By tagging antibodies with fluorescent dyes or enzymes, researchers can identify the specific cellular compartments where this compound or its responsive proteins are located. irispublishers.com For instance, immunocytochemistry has been used to show the co-localization of this compound in specific cell types, such as the choroid plexus and cerebral vascular endothelial cells in the mouse brain. nih.gov This technique involves several key steps, including tissue fixation, permeabilization to allow antibody entry, and the use of primary and secondary antibodies for signal detection. irispublishers.comnih.gov Dual-labeling approaches can further be used to simultaneously visualize this compound and a cell-specific marker. nih.gov

Regulatory Mechanisms and Genetic Control of Phaseic Acid Homeostasis

Transcriptional Regulation of Genes Encoding Phaseic Acid Metabolic Enzymes

The homeostasis of this compound is intrinsically linked to the regulation of ABA levels, with the conversion of ABA to PA being the principal catabolic pathway for ABA. nih.govfrontiersin.org The key enzymatic step leading to the formation of PA is the 8'-hydroxylation of ABA, a reaction catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases, encoded by the CYP707A genes. nih.govplos.orgembopress.org The expression of these CYP707A genes is a major control point and is regulated by a variety of factors. google.comoup.com

Environmental stresses are potent inducers of CYP707A transcription. For instance, all four CYP707A genes in Arabidopsis are upregulated during drought stress, and their expression is strongly induced upon rehydration, suggesting a role in reducing ABA levels once the stress is relieved. nih.gov Similarly, in peanut, AhCYP707A1 and AhCYP707A2 transcript levels are significantly increased by osmotic stress but not ionic stress, indicating a specific response to water potential changes. plos.org In sweet potato, CYP707A genes involved in ABA catabolism were found to be significantly upregulated in a flooding-sensitive cultivar, linking their expression to stress response mechanisms. kspbtjpb.org

Phytohormones also play a critical role in regulating CYP707A expression. ABA itself induces the expression of CYP707A genes, creating a negative feedback loop that controls its own concentration. nih.govpurdue.edu This induction is rapid and significant, particularly for CYP707A1 and CYP707A3 in vegetative tissues. nih.gov Furthermore, ethylene (B1197577) and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), have been shown to promote the expression of OsABA8ox1 (a rice CYP707A gene), especially under submergence conditions. kspbtjpb.org

Developmental stage is another crucial regulator. In Arabidopsis seeds, CYP707A2 expression is highly abundant in dry seeds and increases immediately upon imbibition, playing a major role in the rapid decrease of ABA required to break dormancy and promote germination. nih.govembopress.organnualreviews.org This demonstrates that the transcriptional control of CYP707A genes is finely tuned to manage ABA and, consequently, PA levels throughout the plant life cycle.

Genetic Manipulation of this compound Levels and Phenotypic Consequences

The genetic modification of genes involved in the biosynthesis and catabolism of this compound has provided significant insights into its physiological roles. These studies typically involve either overexpressing key genes to increase metabolic flux or creating loss-of-function mutants to block specific steps.

Manipulating the expression of genes both upstream and downstream of this compound has profound effects on its accumulation and on plant physiology.

Overexpression of Biosynthetic Genes: The primary route to PA synthesis is the catabolism of ABA. Therefore, overexpressing key ABA biosynthetic genes, such as 9-cis-epoxycarotenoid dioxygenase (NCED), leads to an accumulation of not only ABA but also its catabolite, this compound. purdue.eduresearchgate.netnih.gov This indicates that under conditions of ABA overproduction, the catabolic pathway is highly active, efficiently converting excess ABA to PA. pnas.org Transgenic tobacco plants constitutively overexpressing the PvNCED1 gene from bean showed increased levels of both ABA and PA. researchgate.netnih.gov Phenotypically, these plants exhibited enhanced tolerance to drought stress, characterized by a significant reduction in water loss from detached leaves. researchgate.netnih.gov However, this can sometimes be associated with drawbacks like growth retardation. oup.com

Overexpression of Catabolic Genes: The main enzyme responsible for the catabolism of this compound is PA reductase, which converts PA to dihydrothis compound (DPA). nih.gov In Arabidopsis, this enzyme was identified as CRL1 (Cinnamoyl coA: NADP oxidoreductase-like 1). nih.govresearchgate.net Overexpression of CRL1 resulted in plants with decreased sensitivity to ABA during seed germination and attenuated drought tolerance. nih.gov These plants also showed accelerated seed germination and an earlier flowering phenotype. nih.govresearchgate.net Similarly, overexpressing ABA 8'-hydroxylase (CYP707A) genes can decrease ABA levels, leading to ABA-deficient phenotypes. oup.comoup.com

| Gene Manipulated | Enzyme Function | Organism | Effect on Phytohormone Levels | Key Phenotypic Consequences | Reference |

|---|---|---|---|---|---|

| PvNCED1 (Overexpression) | ABA Biosynthesis (leads to PA synthesis) | Nicotiana plumbaginifolia (Tobacco) | Increased ABA and this compound | Enhanced drought tolerance, delayed seed germination | researchgate.netnih.gov |

| CRL1 (Overexpression) | This compound Catabolism (PA Reductase) | Arabidopsis thaliana | Increased Dihydrothis compound, Decreased this compound | Decreased ABA sensitivity, attenuated drought tolerance, accelerated germination, earlier flowering | nih.govresearchgate.net |

| CYP707A (Overexpression) | ABA Catabolism (PA Biosynthesis) | General | Decreased ABA, Increased this compound | ABA-deficient phenotypes, reduced drought tolerance | oup.comoup.com |

Analyzing mutants where PA metabolic genes are non-functional (loss-of-function) has been instrumental in confirming the roles of these enzymes in vivo.

Mutants in PA Biosynthesis: Loss-of-function mutations in the CYP707A genes block the primary ABA catabolic pathway, leading to a build-up of ABA and a deficit of this compound. nih.govnih.gov In Arabidopsis, single mutants like cyp707a2 accumulate approximately six times more ABA in dry seeds than wild-type plants and exhibit significant hyperdormancy. nih.govembopress.org The phenotype is even more pronounced in multiple mutants. A cyp707a1/a2/a3 triple mutant has ABA levels in dry seeds that are 70-fold higher than in the wild type, and this hyperdormancy is not easily broken by after-ripening. riken.jp These results clearly demonstrate that the conversion of ABA to PA via CYP707A enzymes is crucial for controlling seed dormancy. nih.govoup.com

Mutants in PA Catabolism: Conversely, loss-of-function mutants for the PA reductase gene, CRL1/ABH2, are unable to efficiently convert PA to DPA. nih.govmdpi.com These crl1 mutants accumulate higher levels of PA but less DPA compared to wild-type plants. nih.govresearchgate.net Phenotypically, these mutants show increased sensitivity to ABA, elevated drought tolerance, retarded seed germination, and delayed flowering. nih.gov This demonstrates that PA itself possesses ABA-like hormonal activity and its conversion to DPA is a key deactivation step. nih.govmdpi.com

| Mutant | Gene Function | Organism | Effect on Phytohormone Levels | Key Phenotypic Consequences | Reference |

|---|---|---|---|---|---|

| cyp707a2 (Loss-of-function) | ABA Catabolism / PA Biosynthesis | Arabidopsis thaliana | ~6-fold increase in seed ABA; Reduced PA | Hyperdormancy in seeds | nih.govembopress.org |

| cyp707a1/a2/a3 (Loss-of-function) | ABA Catabolism / PA Biosynthesis | Arabidopsis thaliana | ~70-fold increase in seed ABA; Reduced PA | Severe hyperdormancy, not overcome by after-ripening | riken.jp |

| crl1/abh2 (Loss-of-function) | This compound Catabolism (PA Reductase) | Arabidopsis thaliana | Increased this compound; Decreased Dihydrothis compound | Increased ABA sensitivity, enhanced drought tolerance, retarded germination, delayed flowering | nih.govresearchgate.netmdpi.com |

Overexpression Studies of Biosynthetic and Catabolic Genes

Identification of Key Residues and Functional Motifs in this compound-Metabolizing Enzymes

Understanding the structure-function relationship of PA-metabolizing enzymes is crucial for a complete picture of its regulation. Site-directed mutagenesis and sequence analysis have been used to identify specific amino acid residues and motifs that are critical for catalytic activity.

For the enzyme this compound reductase (CRL1), which catalyzes the conversion of PA to DPA, studies in Arabidopsis have identified a key residue in its conserved motif. The tyrosine residue at position 162 (Tyr162) was found to be essential for the enzyme's ability to catalyze PA. nih.gov A similar study on a related enzyme, neoPA reductase (NeoPAR1), which acts on a structural isomer of PA, found that a YXXXK motif containing a critical tyrosine residue (Y163) was crucial for its reductase activity; mutating this residue to alanine (B10760859) abolished its function. nih.gov

In the case of ABA 8'-hydroxylases (CYP707A family), which catalyze the formation of the PA precursor, research has focused on their broader function. These enzymes have been shown to possess a minor ABA 9'-hydroxylase activity as a side reaction, indicating some flexibility in their active site. nih.govcanada.ca Efforts to engineer these enzymes, such as through the pre-validation of cas9/gRNA constructs for site-directed mutagenesis of the ABA 8'-hydroxylase 1 gene in triticale, are underway to further dissect their function. nih.gov Such studies, along with rational design and directed evolution approaches applied to other P450 enzymes, pave the way for a detailed understanding of the specific residues governing substrate binding and catalytic efficiency in the enzymes that control this compound homeostasis. acs.org

Comparative and Evolutionary Research on Phaseic Acid

Interspecies Variations in Phaseic Acid Metabolism and Physiological Responses

This compound (PA), a primary catabolite of the plant hormone abscisic acid (ABA), exhibits significant variations in its metabolism and subsequent physiological effects across different plant species. These variations are often linked to the plant's adaptation to its environment and specific developmental programs. The conversion of ABA to this compound is a critical step in ABA catabolism, primarily catalyzed by the enzyme ABA 8'-hydroxylase, a member of the cytochrome P450 monooxygenase family CYP707A. frontiersin.orgfrontiersin.org The resulting unstable intermediate, 8'-hydroxy ABA, spontaneously isomerizes to this compound. plos.org PA can be further metabolized to dihydrothis compound (DPA). frontiersin.org

Research has shown that the accumulation and flux through this metabolic pathway differ considerably among species. For instance, in a study comparing different Vitis (grapevine) species, significant differences were observed in the concentrations of ABA and its metabolites, including this compound, in response to water deficit. The drought-tolerant species Vitis champinii cv. Ramsey showed an earlier and greater increase in ABA and its catabolites compared to the drought-sensitive Vitis riparia cv. Riparia Gloire, suggesting a more dynamic ABA metabolism is linked to stress tolerance. Similarly, in different Fragaria (strawberry) species, the dynamics of ABA and its catabolites, including this compound, vary between diploid and octoploid genotypes during fruit ripening. oup.com While dihydrothis compound content increased during ripening in all analyzed receptacles, the levels of ABA-glucose ester, another ABA metabolite, showed contrasting patterns between F. vesca and F. ×ananassa. oup.com

The physiological responses to this compound also show interspecies differences. While initially considered an inactive degradation product, recent evidence suggests that PA itself can possess biological activity, acting as a signaling molecule that fine-tunes physiological responses. sunyempire.edunih.gov It has been proposed that PA emerged as a signaling molecule in seed plants to regulate processes like seed germination and long-term drought response. nsf.gov For example, in Arabidopsis thaliana, PA has been shown to play roles in drought tolerance, seed germination, and flowering in an ABA-like manner. nih.gov However, the extent of its activity and the specific responses it elicits can vary. Early research indicated that this compound's primary known physiological effect was the acceleration of abscission. annualreviews.org Later studies on Vitis vinifera showed that this compound can act as a specific inhibitor of photosynthesis in vivo, potentially by influencing photosynthetic electron flow. publish.csiro.au The differential sensitivity of various physiological processes to this compound across species highlights the complexity of its role.